molecular formula C12H14Cl3NO B5134969 N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide

N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B5134969
M. Wt: 294.6 g/mol
InChI Key: HCYKHOUURCNTKV-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide typically involves the reaction of 4-(butan-2-yl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide .

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamide stands out due to its trichloroacetamide group, which imparts unique reactivity and properties. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c1-3-8(2)9-4-6-10(7-5-9)16-11(17)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYKHOUURCNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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